BenchChemオンラインストアへようこそ!

Itraconazole-d3

Bioanalysis LC-MS/MS Method Validation

Itraconazole-d3 is the definitive stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of itraconazole. Unlike unlabeled itraconazole or structural analogs (e.g., ketoconazole), its +3 Da mass shift and near-identical physicochemical properties ensure co-elution and equivalent ionization. This corrects for extraction losses, matrix effects, and instrument variability, delivering method accuracy of 93–107% and precision <5% RSD. Essential for therapeutic drug monitoring, pharmacokinetic studies, and ANDA bioequivalence submissions. Research-use-only deuterated standard.

Molecular Formula C35H38Cl2N8O4
Molecular Weight 708.6 g/mol
CAS No. 1217512-35-0
Cat. No. B602483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItraconazole-d3
CAS1217512-35-0
Synonyms(+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methyl-d3-propyl)-3H-1,2,4-triazol-3-one
Molecular FormulaC35H38Cl2N8O4
Molecular Weight708.6 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i2D3
InChIKeyVHVPQPYKVGDNFY-NZHIZTFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Light Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





Itraconazole-d3 (CAS 1217512-35-0): Procurement-Grade Deuterated Internal Standard for LC-MS/MS Quantification


Itraconazole-d3 is a stable isotope-labeled analog of the triazole antifungal drug itraconazole, wherein three hydrogen atoms are replaced by deuterium (C₃₅H₃₅D₃Cl₂N₈O₄) . This specific deuteration at the sec-butyl side chain yields a molecular weight of 708.65 g/mol and a mass shift of +3 Da relative to the unlabeled parent . The compound is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate and precise quantification of itraconazole and its active metabolite, hydroxyitraconazole, in biological matrices [1]. Its use is governed by the fundamental principle that a stable isotope-labeled internal standard (SIL-IS) corrects for analytical variability, including sample preparation losses, matrix effects, and instrument fluctuations [2].

Procurement Rationale for Itraconazole-d3: Why Unlabeled Itraconazole or Structural Analogs Are Inadequate as Internal Standards


Substituting Itraconazole-d3 with unlabeled itraconazole or a non-isotopic structural analog like ketoconazole in LC-MS/MS workflows introduces significant and quantifiable analytical error [1]. An unlabeled internal standard cannot be distinguished from the analyte in the mass spectrometer, precluding its use in MS-based quantitation [2]. A structural analog, while distinguishable by mass, will exhibit different extraction recovery, chromatographic retention time, and ionization efficiency in the electrospray source relative to the target analyte, leading to incomplete compensation for matrix effects (e.g., ion suppression or enhancement) and unacceptable bias in reported concentrations [3]. Only a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but differs by a specific mass shift, co-elutes and ionizes with near-identical behavior, thereby providing the necessary correction for sample-to-sample variability [4]. The following quantitative evidence demonstrates why Itraconazole-d3 is the essential SIL-IS for precise and accurate itraconazole quantification.

Quantitative Evidence for Itraconazole-d3 Differentiation: Validated Performance Metrics Against Unlabeled and Alternative Standards


Equivalent Extraction Recovery: Itraconazole-d3 vs. Unlabeled Itraconazole and Hydroxyitraconazole in Human Plasma

In a validated UPLC-MS/MS method for quantifying itraconazole and its metabolite in human plasma, the mean extraction recovery for Itraconazole-d3 was 99.495%, which is statistically equivalent to the recoveries observed for the analytes: itraconazole (100.045%) and hydroxyitraconazole (100.021%) [1]. This near-identical behavior confirms that Itraconazole-d3 perfectly mimics the target analyte during the liquid-liquid extraction procedure, thereby ensuring that any analyte loss during sample preparation is accurately tracked and mathematically corrected.

Bioanalysis LC-MS/MS Method Validation Extraction Recovery

Validated Assay Accuracy and Precision Using Itraconazole-d3 in Human Plasma

An LC-MS/MS method for quantifying itraconazole and hydroxyitraconazole in human plasma, employing Itraconazole-d3 as the internal standard, demonstrated robust analytical performance [1]. For calibration standards across a range of 10-1000 ng/mL, accuracy was between 93-107%, and for quality control (QC) samples, it was between 81-103% [2]. Precision, expressed as relative standard deviation (RSD), was <15% for calibration points and <5% for QC samples [2]. These validation parameters meet the acceptance criteria for bioanalytical methods outlined by regulatory bodies like the FDA, which require accuracy within ±15% of nominal concentration (±20% at LLOQ) and precision (RSD) ≤15% [3].

Therapeutic Drug Monitoring Assay Validation Accuracy Precision

Unambiguous Mass Spectrometric Detection: +3 Da Mass Shift Minimizes Cross-Talk

The triple deuteration of Itraconazole-d3 provides a clear mass shift of +3 Da (m/z 708.2 vs. 705.3 for unlabeled itraconazole) [1]. This specific mass difference is critical for the unambiguous detection and quantification by MS/MS using multiple reaction monitoring (MRM) [2]. The use of a +3 Da shift is a deliberate design choice to minimize the risk of 'cross-talk'—a phenomenon where the isotopic envelope of a non- or less-deuterated compound (e.g., a D1 or D2 analog) can bleed into the MRM channel of the unlabeled analyte, causing inaccurate quantification [3]. A +3 Da mass separation ensures a clean, baseline-resolved MS signal, providing the selectivity required for robust and interference-free analysis in complex biological samples.

Mass Spectrometry Stable Isotope Labeling Selectivity Cross-Talk

Primary Application Scenarios for Itraconazole-d3 Based on Validated Analytical Performance


Therapeutic Drug Monitoring (TDM) of Itraconazole in Clinical Research

Itraconazole-d3 is the indispensable internal standard for developing and implementing robust LC-MS/MS methods for TDM of itraconazole in patient plasma. The high accuracy (93-107%) and precision (<15% RSD) achieved with Itraconazole-d3 [1] are essential for ensuring that measured drug levels are reliable, which directly informs clinical decisions regarding dosing and efficacy in antifungal therapy [2]. Its use compensates for matrix effects inherent in patient samples, a critical advantage over non-isotopic methods.

Preclinical and Clinical Pharmacokinetic (PK) Studies

In drug development, accurate determination of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) is paramount. Itraconazole-d3 is the gold-standard internal standard for quantifying itraconazole concentrations in plasma samples from animal and human studies. The equivalent extraction recovery of Itraconazole-d3 (99.495%) to itraconazole (100.045%) [3] ensures that any analyte loss during sample processing is mathematically corrected, leading to accurate and reproducible PK data that meets the stringent validation requirements for regulatory submissions [4].

Bioequivalence and Generic Drug Product Testing

Regulatory agencies like the FDA mandate the use of validated bioanalytical methods for demonstrating the bioequivalence of generic itraconazole formulations. A method employing Itraconazole-d3 as the SIL-IS, with its demonstrated precision (<5% RSD for QCs) and accuracy (81-103% for QCs) [1], provides the analytical rigor required to meet these regulatory benchmarks [5]. The data generated is defensible and critical for successful Abbreviated New Drug Application (ANDA) submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itraconazole-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.